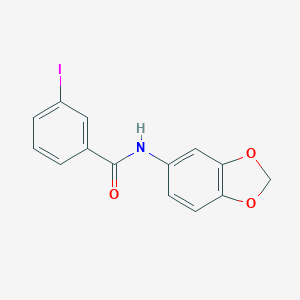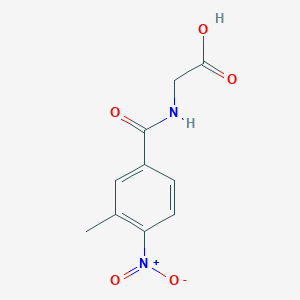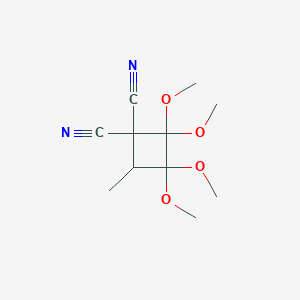
2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile (TMCBD) is a chemical compound that has been studied for its potential applications in various fields, including medicine and materials science. TMCBD is a cyclic compound with two carbonitrile groups and four methoxy groups attached to a four-membered cyclobutane ring.
Mecanismo De Acción
The mechanism of action of 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile is not fully understood. However, it has been proposed that 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile may inhibit the activity of enzymes involved in tumor growth and inflammation. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile may also interact with cellular membranes, leading to changes in membrane fluidity and function.
Efectos Bioquímicos Y Fisiológicos
2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile also inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages. In addition, 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile has been shown to have antioxidant activity and may protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile is also stable under normal laboratory conditions and can be stored for extended periods of time.
One limitation of 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile is its low solubility in water, which can make it difficult to use in biological assays. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile also has limited bioavailability, which may affect its efficacy in vivo.
Direcciones Futuras
Future research on 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile could focus on further elucidating its mechanism of action and exploring its potential applications in drug discovery and materials science. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile-based dendrimers and polymers could be further developed for use in drug delivery and imaging. In addition, 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile derivatives could be synthesized and tested for improved solubility and bioavailability.
Métodos De Síntesis
The synthesis of 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile involves the reaction of 2,2,3,3-tetramethoxycyclobutanone with a cyanide source, such as potassium cyanide or sodium cyanide, in the presence of a strong base, such as potassium tert-butoxide or sodium hydride. The reaction proceeds through a nucleophilic addition of the cyanide ion to the carbonyl group of the cyclobutanone, followed by a cyclization reaction to form the cyclobutane ring. The resulting product is then treated with acid to remove the protecting groups and obtain pure 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile.
Aplicaciones Científicas De Investigación
2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile has been studied for its potential applications in various fields of science. In medicinal chemistry, 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile has been investigated for its anti-tumor and anti-inflammatory properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in macrophages.
In materials science, 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile has been used as a building block for the synthesis of novel organic materials, such as dendrimers and polymers. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile-based dendrimers have been shown to have potential applications in drug delivery and imaging.
Propiedades
Número CAS |
56069-49-9 |
|---|---|
Nombre del producto |
2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile |
Fórmula molecular |
C11H16N2O4 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
2,2,3,3-tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile |
InChI |
InChI=1S/C11H16N2O4/c1-8-9(6-12,7-13)11(16-4,17-5)10(8,14-2)15-3/h8H,1-5H3 |
Clave InChI |
CLLQMTMFUOUOCX-UHFFFAOYSA-N |
SMILES |
CC1C(C(C1(OC)OC)(OC)OC)(C#N)C#N |
SMILES canónico |
CC1C(C(C1(OC)OC)(OC)OC)(C#N)C#N |
Otros números CAS |
56069-49-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



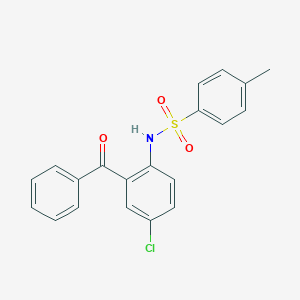
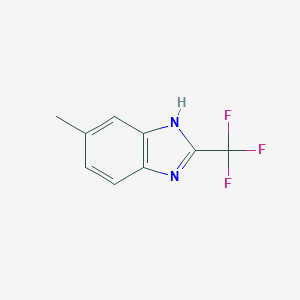
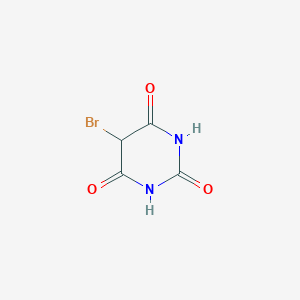
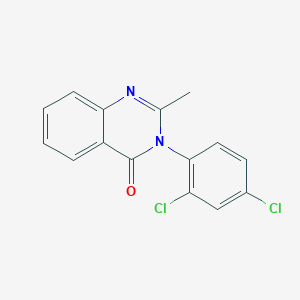
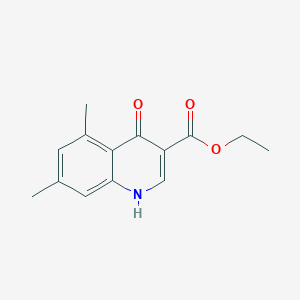

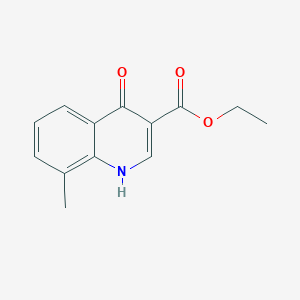




![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)
